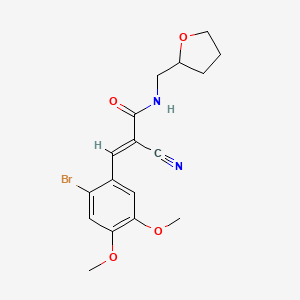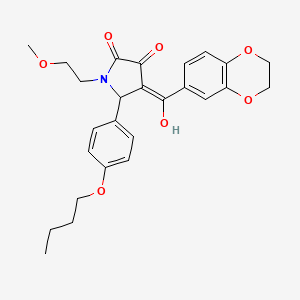![molecular formula C20H24FN3O B5378420 5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,4-dimethylpyrimidine](/img/structure/B5378420.png)
5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,4-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,4-dimethylpyrimidine, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic application in various diseases.
Mechanism of Action
5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,4-dimethylpyrimidine inhibitor works by inhibiting the activity of 5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,4-dimethylpyrimidine, which is responsible for the activation of 5-lipoxygenase (5-LOX) and the subsequent biosynthesis of leukotrienes. Leukotrienes are potent mediators of inflammation and are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,4-dimethylpyrimidine inhibitor has been shown to reduce the production of leukotrienes and other inflammatory mediators, leading to a reduction in inflammation and associated symptoms. The compound has also been shown to improve lung function in patients with asthma and COPD.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,4-dimethylpyrimidine inhibitor is its specificity for 5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,4-dimethylpyrimidine, which makes it a useful tool for studying the role of leukotrienes in disease pathogenesis. However, the compound has limited solubility and stability, which can pose challenges in experimental design.
Future Directions
Future research on 5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,4-dimethylpyrimidine inhibitor should focus on its potential therapeutic application in other inflammatory diseases, such as rheumatoid arthritis and psoriasis. Additionally, the development of more stable and soluble analogs of 5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,4-dimethylpyrimidine inhibitor could improve its utility as a research tool and potential therapeutic agent.
Synthesis Methods
The synthesis of 5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,4-dimethylpyrimidine inhibitor involves the reaction of 2,4-dimethylpyrimidine with 3-(2-(4-fluorophenyl)ethyl)-1-piperidinecarboxylic acid, followed by the carbonylation of the resulting intermediate. The final product is obtained through purification and isolation steps.
Scientific Research Applications
5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,4-dimethylpyrimidine inhibitor has been extensively studied for its potential therapeutic application in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). The compound works by inhibiting the 5-lipoxygenase-activating protein (5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,4-dimethylpyrimidine), which plays a crucial role in the biosynthesis of leukotrienes, mediators of inflammation.
properties
IUPAC Name |
(2,4-dimethylpyrimidin-5-yl)-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-14-19(12-22-15(2)23-14)20(25)24-11-3-4-17(13-24)6-5-16-7-9-18(21)10-8-16/h7-10,12,17H,3-6,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXCUYAPOMMGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CCCC(C2)CCC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5378337.png)


![3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5378356.png)
![1-{4-[5-({[2-(dimethylamino)ethyl]amino}methyl)-2-furyl]phenyl}ethanol dihydrochloride](/img/structure/B5378358.png)
![2-({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)imidazo[1,2-a]pyridine](/img/structure/B5378376.png)
![2-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}ethyl acetate](/img/structure/B5378377.png)
![N,N,2-trimethyl-6-[4-(phenoxyacetyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5378392.png)
![2-[3-(5-methyl-1H-benzimidazol-2-yl)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5378398.png)
![rel-(4aS,8aR)-6-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5378402.png)
![1-[(3-methyl-1-benzothien-2-yl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5378404.png)

![N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5378433.png)
![(1R*,2R*,6S*,7S*)-4-[2-(1-methyl-1H-imidazol-2-yl)benzoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5378438.png)